7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of a bromine atom at the 7th position and a tert-butyl group at the 2nd position of the pyrrolo[2,1-f][1,2,4]triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include the use of dehydrative aromatization in acidic media to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral and anticancer agents.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine
Uniqueness
7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
7-bromo-2-tert-butylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-12-6-7-4-5-8(11)14(7)13-9/h4-6H,1-3H3 |
InChI Key |
ODRRSVAVWJMUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
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